molecular formula C18H15N5OS B2847959 N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034387-52-3

N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2847959
CAS No.: 2034387-52-3
M. Wt: 349.41
InChI Key: LQRASQLSCRKGQW-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-oxadiazole ring linked to a thiophene moiety.

Properties

IUPAC Name

N-(1-phenylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12(13-5-3-2-4-6-13)21-17-15(9-19-11-20-17)18-22-16(23-24-18)14-7-8-25-10-14/h2-12H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRASQLSCRKGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized with a carboxylic acid derivative.

    Thiophene substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Pyrimidine core construction: The pyrimidine ring can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.

    Final coupling: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the amine group of the pyrimidine reacts with a phenylethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or alcohols.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Amines or alcohols from the reduction of the oxadiazole ring.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Oxadiazole Scaffolds

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
N-(1-Phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine C₁₉H₁₇N₅OS 379.45 Thiophen-3-yl, 1-phenylethyl Hypothesized CB2 agonist -
BI81800 (2-Methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine) C₁₆H₁₇N₅O₂S 343.40 Thiophen-3-yl, tetrahydrofuran-methyl Not reported
N-(2,5-Diethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine C₂₁H₂₁N₅O₃ 403.44 Phenyl, diethoxyphenyl Antimicrobial candidate
MA3 (6-(2-Fluoroethoxy)-N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)quinolin-3-amine) C₂₃H₁₈ClF₂N₅O₂ 481.87 Fluoroethoxy, chlorophenyl, quinoline High-affinity CB2 agonist
3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide C₂₆H₂₁BrFN₅O₂ 550.38 Bromo-fluorophenyl, carbazole CB2-selective ligand
Key Observations:

In contrast, phenyl-substituted oxadiazoles (e.g., compound from ) exhibit higher lipophilicity, favoring membrane penetration in antimicrobial applications . The 1-phenylethyl group in the target compound may improve CNS penetration compared to BI81800’s tetrahydrofuran-methyl group, which is more polar .

Receptor Selectivity: MA3 () demonstrates that fluoroethoxy and quinoline groups enhance CB2 affinity (IC₅₀ < 10 nM), whereas the target compound’s thiophene and pyrimidine core could prioritize different receptor interactions .

Synthetic Accessibility: Reductive amination (e.g., MA3 synthesis in ) and Huisgen cyclization (e.g., oxadiazole formation in ) are common strategies.

Functional Group Analysis

  • 1,2,4-Oxadiazole Ring :

    • The oxadiazole’s electron-deficient nature stabilizes π-π interactions with aromatic residues in proteins (e.g., CB2 receptors) .
    • Thiophene substitution (target compound) vs. pyridinyl () alters dipole moments, affecting binding kinetics .
  • Pyrimidine Core :

    • Pyrimidine’s nitrogen atoms facilitate hydrogen bonding with biological targets. Substituents at the 4-position (e.g., 1-phenylethyl) dictate steric compatibility with binding pockets .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity :
    • The target compound’s calculated LogP (estimated 3.2) is lower than MA3’s (LogP ~4.1) due to fewer halogen substituents, suggesting better aqueous solubility .
  • Metabolic Stability :
    • Thiophene rings are susceptible to oxidative metabolism, whereas fluorinated analogues (e.g., MA3) exhibit enhanced stability .

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